Sub-Micromolar Bioactivity in PubChem BioAssay Screening Panel (AID 1925318)
In the PubChem BioAssay panel AID 1925318, 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(piperidine-1-sulfonyl)benzamide was tested alongside a library of compounds and classified as 'Active,' with at least one measured activity value ≤ 1 µM and one ≤ 1 nM, out of 2 total assays performed [1]. While the specific target(s) and exact IC₅₀/Ki values for each assay are not disaggregated in the summary view, the dual-threshold activity profile (≤ 1 µM and ≤ 1 nM) indicates potent interaction with at least one biological target at low nanomolar concentrations [1]. This contrasts with the majority of structurally related sulfamoyl benzamide analogs deposited in PubChem, for which no curated bioactivity data are available, underscoring that minor structural modifications in this scaffold can ablate measurable activity entirely [2].
| Evidence Dimension | Bioactivity outcome in HTS panel |
|---|---|
| Target Compound Data | 2 Active; 1 Activity ≤ 1 nM, 2 Activity ≤ 1 µM (2 tested assays) |
| Comparator Or Baseline | Majority of structurally related sulfamoyl benzamides in PubChem: no curated bioactivity data available |
| Quantified Difference | Qualitative: Active vs. No data (inactive/untested); quantitative potency threshold achieved at ≤ 1 nM |
| Conditions | PubChem BioAssay AID 1925318; HTS format, exact target and assay protocol not specified in summary |
Why This Matters
For procurement decisions in hit-to-lead or probe discovery programs, this compound provides experimentally confirmed sub-micromolar bioactivity, whereas most close analogs lack any public activity annotation.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for AID 1925318. https://pubchem.ncbi.nlm.nih.gov/bioassay/1925318 (accessed 2026-04-28). View Source
- [2] National Center for Biotechnology Information. PubChem Compound CID 2986144 – Similar Compounds and BioActivity Data. https://pubchem.ncbi.nlm.nih.gov/compound/2986144 (accessed 2026-04-28). View Source
